![molecular formula C22H18N4OS B3201828 (Z)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide CAS No. 1020488-77-0](/img/structure/B3201828.png)
(Z)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide
Overview
Description
(Z)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide is a novel chemical compound with potential cytotoxic properties. It belongs to the class of thiazolidine-2,4-dione derivatives. These compounds have garnered interest due to their potential as anticancer agents .
Synthesis Analysis
The compound was synthesized through a series of steps with acceptable reaction procedures, resulting in quantitative yields. The synthesis involved the condensation of appropriate precursors, including a phenylthiazolylpyrazole moiety and a phenylacrylamide group. Characterization was performed using techniques such as 1H NMR , 13C NMR , IR , HRMS , and ESI–MS spectroscopy .
Molecular Structure Analysis
The molecular structure of This compound consists of a thiazolidine-2,4-dione core, appended with a phenylthiazolylpyrazole moiety and a phenylacrylamide group. The Z configuration indicates the geometry around the double bond. The arrangement of atoms and functional groups within the molecule influences its biological activity .
Chemical Reactions Analysis
While specific chemical reactions involving this compound were not explicitly mentioned in the available literature, it’s essential to explore potential reactions. These could include nucleophilic additions, cyclizations, and transformations of the thiazolidine-2,4-dione scaffold. Further studies are needed to elucidate its reactivity and potential synthetic applications .
Mechanism of Action
The mechanism of action of (Z)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide involves the inhibition of multiple signaling pathways involved in cancer cell growth and survival. It targets the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. It also inhibits the JAK/STAT pathway, which is involved in immune response and inflammation. Additionally, this compound inhibits the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. It also inhibits cell proliferation and migration, which are important processes for cancer metastasis. This compound has also been shown to modulate the immune response, making it a potential immunomodulatory agent.
Advantages and Limitations for Lab Experiments
(Z)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in vitro and in vivo, making it a well-characterized compound. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of (Z)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide. One potential direction is the development of more potent and selective analogs of this compound. Another direction is the investigation of the synergistic effects of this compound with other anticancer agents. Additionally, the use of this compound as an immunomodulatory agent for cancer therapy could be explored. Finally, the development of novel drug delivery systems for this compound could improve its bioavailability and effectiveness in vivo.
Scientific Research Applications
(Z)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth and survival of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
(Z)-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-3-phenylprop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS/c1-16-14-20(24-21(27)13-12-17-8-4-2-5-9-17)26(25-16)22-23-19(15-28-22)18-10-6-3-7-11-18/h2-15H,1H3,(H,24,27)/b13-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKGIDVAAXZQET-SEYXRHQNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NC(=O)/C=C\C2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.